molecular formula C10H14BrNO B13313048 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol

Cat. No.: B13313048
M. Wt: 244.13 g/mol
InChI Key: PYQYNZYWOPUGGQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a bromophenyl group attached to a central carbon atom, which is also bonded to an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield this compound. The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under mild pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature, and pressure, as well as efficient purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The bromophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol
  • 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol
  • 2-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol

Uniqueness

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-10(2,12)9(13)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3

InChI Key

PYQYNZYWOPUGGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Br)O)N

Origin of Product

United States

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